molecular formula C19H21NO3 B2614103 2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 302550-66-9

2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2614103
CAS No.: 302550-66-9
M. Wt: 311.381
InChI Key: SUWGCLZLWAJFMI-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide is an organic compound that features a biphenyl group linked to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkylating agent under basic conditions.

    Acetamide formation: The biphenyl ether is then reacted with an acetamide derivative, such as N-[(oxolan-2-yl)methyl]acetamide, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.

    Substitution: The ether linkage can be cleaved and substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Amines derived from the acetamide moiety.

    Substitution: Various substituted biphenyl ethers.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide hydrochloride
  • N-methyl-1-(oxolan-2-yl)methanamine
  • 2-amino-2-(oxolan-2-yl)acetamide

Uniqueness

2-{[1,1’-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of a biphenyl group and an acetamide moiety linked through an ether bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGCLZLWAJFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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